molecular formula C14H21NO B4968506 1-(4-methoxybenzyl)-3-methylpiperidine

1-(4-methoxybenzyl)-3-methylpiperidine

Cat. No.: B4968506
M. Wt: 219.32 g/mol
InChI Key: VLQCJPGPBNYNND-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-methylpiperidine (CAS 827333-17-5) is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . It belongs to the chemical class of piperidine derivatives, which are privileged structures in medicinal chemistry and drug discovery. Piperidine rings are fundamental building blocks found in a wide range of bioactive molecules and approved pharmaceuticals . The structure of this compound, featuring a 4-methoxybenzyl group attached to a 3-methylpiperidine core, makes it a valuable intermediate for organic synthesis and pharmaceutical research . Piperidine derivatives are frequently investigated for their potential interactions with the central nervous system. While the specific biological profile of this compound has not been fully elucidated, research on structurally related piperidine and phenylpiperazine compounds has shown various pharmacological activities. These include potential roles as ligands for neurotransmitter receptors . As a research chemical, it serves as a key synthetic precursor for the development of more complex molecules. Researchers can utilize this compound to explore structure-activity relationships or to introduce the this compound moiety into larger molecular architectures. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-12-4-3-9-15(10-12)11-13-5-7-14(16-2)8-6-13/h5-8,12H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQCJPGPBNYNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Methoxybenzyl 3 Methylpiperidine and Its Analogues

Retrosynthetic Strategies and Disconnection Approaches

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections." slideshare.netyoutube.com For 1-(4-methoxybenzyl)-3-methylpiperidine, two primary disconnection strategies are evident.

The most intuitive disconnection occurs at the C-N bond between the piperidine (B6355638) nitrogen and the benzylic carbon of the 4-methoxybenzyl group. This is a logical approach as C-N bond formation is a reliable and well-documented transformation. This disconnection leads to two key precursors: 3-methylpiperidine (B147322) and a 4-methoxybenzyl electrophile, such as 4-methoxybenzyl halide. youtube.com

A second strategy involves disconnections within the piperidine ring itself. This suggests a cyclization approach to construct the heterocyclic core. For example, a disconnection across the C2-N and C5-C6 bonds could lead back to a 1,5-difunctionalized open-chain precursor, which can be cyclized through reactions like reductive amination. nih.govbeilstein-journals.org This approach is particularly useful for creating diverse analogues by modifying the open-chain precursor.

Precursor Design and Elaboration

The choice of precursors is dictated by the chosen retrosynthetic strategy.

For the C-N disconnection approach, the precursors are straightforward:

3-Methylpiperidine: A readily available secondary amine.

4-Methoxybenzyl halide: An electrophile like 4-methoxybenzyl chloride or bromide is required to alkylate the piperidine nitrogen. The methoxy (B1213986) group is an electron-donating group, which can influence the reactivity of the halide. chemicalforums.com

For ring-closing strategies, precursor design is more complex:

Reductive Amination Precursors: This route might start with a δ-amino ketone or a 1,5-dicarbonyl compound. For the target molecule, a precursor could be a 5-amino-3-methyl-pentanal derivative which would cyclize upon reaction with 4-methoxybenzylamine (B45378). researchgate.netacs.org

Mannich Reaction Precursors: The synthesis could begin with an amine (4-methoxybenzylamine), an aldehyde (like formaldehyde), and a component with two acidic protons, which would ultimately form the C3-methylated piperidine ring. rsc.orgacs.org

Direct and Convergent Synthetic Routes

The direct N-alkylation of 3-methylpiperidine is one of the most common and direct methods for synthesizing the target compound. This SN2 reaction involves the nucleophilic attack of the secondary amine of 3-methylpiperidine on 4-methoxybenzyl chloride or bromide. The reaction is typically performed in the presence of a base to neutralize the hydrohalic acid byproduct, driving the reaction to completion. The choice of base and solvent is crucial; common systems include potassium carbonate in acetonitrile (B52724) or N,N-diisopropylethylamine (DIPEA) in dichloromethane (B109758) (DCM). chemicalforums.comresearchgate.net While p-methoxybenzyl chloride is a reactive SN1 electrophile, which can sometimes lead to side reactions with protic solvents like ethanol, using an aprotic solvent like DCM can circumvent these issues. chemicalforums.com

Reactant 1Reactant 2BaseSolventTypical Conditions
3-Methylpiperidine4-Methoxybenzyl chlorideK₂CO₃AcetonitrileReflux
3-Methylpiperidine4-Methoxybenzyl chlorideDIPEADichloromethaneRoom Temp, overnight
3-Methylpiperidine4-Methoxybenzyl bromideNaHDMF0 °C to Room Temp

This table represents common conditions for N-alkylation reactions and is for illustrative purposes.

Reductive amination is a versatile method that forms C-N bonds by reacting a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to an amine. beilstein-journals.orgresearchgate.net This method can be applied intramolecularly to form the piperidine ring. A plausible route would involve the reaction of 4-methoxybenzylamine with a suitable 1,5-dicarbonyl precursor that already contains the methyl group at the desired position. The resulting di-imine or enamine-imine intermediate would then be reduced and cyclized using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the final product. researchgate.netnih.gov This approach offers the advantage of building the substituted piperidine ring and installing the N-benzyl group in a single, convergent step.

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. rsc.orgajchem-a.com Intramolecular variations of this reaction are powerful tools for synthesizing polysubstituted piperidines. acs.orgresearchgate.net A potential strategy for an analogue of the target compound could involve the reaction of 4-methoxybenzylamine, an aldehyde, and a δ-amino β-keto ester. The initially formed iminium ion would trigger an intramolecular cyclization, leading to a highly functionalized piperidine ring. acs.org While complex, this method provides excellent control over stereochemistry and allows for the introduction of multiple substituents.

Grignard reagents are potent nucleophiles used to form carbon-carbon bonds. This method is particularly useful for introducing substituents onto a pre-formed piperidine ring. clockss.orgmasterorganicchemistry.com To synthesize this compound, one could start with 1-(4-methoxybenzyl)piperidin-3-one. The addition of a methylmagnesium halide (e.g., CH₃MgBr) to the ketone at the C3 position would form a tertiary alcohol. nih.govdeakin.edu.au Subsequent dehydration of the alcohol to form an enamine, followed by stereoselective reduction, would yield the desired this compound. This strategy is highly modular, as a wide variety of Grignard reagents can be used to synthesize a library of 3-substituted analogues. nih.gov

Piperidinone IntermediateGrignard ReagentKey Reaction StepsPotential Product
1-(4-methoxybenzyl)piperidin-3-oneMethylmagnesium bromide1. Grignard Addition 2. Dehydration 3. ReductionThis compound
1-(4-methoxybenzyl)piperidin-4-oneMethylmagnesium bromide1. Grignard Addition 2. Dehydration 3. Reduction1-(4-methoxybenzyl)-4-methylpiperidine

This table illustrates the synthetic utility of Grignard additions to piperidinone intermediates.

Stereoselective Synthesis of Piperidine Derivatives

The synthesis of specifically substituted piperidines, such as this compound, requires precise control over the spatial arrangement of substituents on the heterocyclic ring. Stereoselective synthesis is paramount for producing a single desired stereoisomer, which is often crucial for biological activity.

Enantioselective and Diastereoselective Approaches

The construction of chiral piperidine derivatives often begins with the stereoselective functionalization of pyridine (B92270) or the cyclization of acyclic precursors. A variety of methods have been developed to prepare densely substituted piperidines with high levels of regio- and stereocontrol. nih.gov

One common strategy involves the catalytic hydrogenation of substituted pyridines. The choice of catalyst and reaction conditions can selectively produce cis-isomers. For instance, the hydrogenation of various disubstituted pyridines using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) generally leads to the preferential formation of the cis-piperidine diastereomer. nih.gov Subsequent N-protection, such as N-benzylation, yields the final product. nih.gov

Another powerful approach is the dearomatization of pyridines. A rhodium-catalyzed asymmetric reductive Heck reaction has been successfully employed to convert pyridine into enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. snnu.edu.cn This three-step process involves partial reduction of pyridine, asymmetric carbometalation, and a final reduction, offering access to a wide array of enantioenriched 3-piperidines. snnu.edu.cn

Cyclization reactions are also fundamental to piperidine synthesis. Iron-catalyzed cyclization of specific allylic substrates has been shown to produce cis-2,6-disubstituted piperidines with high diastereoselectivity. acs.org Similarly, intramolecular aza-Michael reactions, catalyzed by organocatalysts, can yield enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov For 3-methylpiperidine derivatives specifically, a facile synthesis of cis-3-methyl-4-aminopiperidines has been achieved through the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxy-piperidine intermediate. researchgate.net This highlights how functionalizing a pre-formed ring can be a key strategy for installing desired stereochemistry.

Multicomponent reactions offer an efficient pathway to complex piperidine structures in a single step. For example, a highly selective four-component synthesis of pyridinium (B92312) salts of piperidin-2-ones, which involves the formation of multiple new bonds and four stereocenters, has been developed, yielding only a single diastereomer. researchgate.net

Control of Stereochemistry at Chiral Centers

For this compound, the key chiral center is at the C3 position of the piperidine ring. Controlling the stereochemistry at this center, and its relationship to other potential substituents, is critical.

A systematic approach to obtaining both cis and trans diastereomers of methyl-substituted piperidines has been demonstrated. nih.gov The initial strategy involves the catalytic hydrogenation of a corresponding methyl-substituted pyridine, which typically yields the cis isomer with high diastereoselectivity. nih.gov To access the trans isomer, a subsequent base-mediated epimerization of the cis-piperidine is performed. This process involves the formation of an enolate intermediate followed by re-protonation, which shifts the stereochemical equilibrium, often in favor of the more stable trans product. nih.gov For example, treating a cis-piperidine with a strong base like potassium tert-butoxide can lead to the formation of the corresponding trans-piperidine. nih.gov

The following table summarizes the diastereoselective reduction of a pyridine precursor to form a cis-3,5-disubstituted piperidine, which can be an analogue for 3-methylpiperidine synthesis.

Table 1: Diastereoselective Reduction of 3,5-Disubstituted Pyridine Source: Adapted from ResearchGate nih.gov

CatalystDiastereomeric Ratio (trans:cis)Isolated Yield (trans-isomer)Isolated Yield (cis-isomer)
10% Pd/C70:3051%17%
10% PtO₂60:40Not specifiedNot specified

In cases where hydrogenation provides poor diastereoselectivity, alternative methods like directed lithiation followed by trapping with an electrophile can be employed to achieve the desired stereoisomer. nih.gov This demonstrates the versatility required to control the stereochemistry at specific chiral centers within the piperidine ring.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound, this compound. This involves careful selection of reagents, solvents, temperature, and reaction time for each synthetic step.

The N-alkylation of the piperidine nitrogen with 4-methoxybenzyl chloride is a key final step in the synthesis. The reactivity of p-methoxybenzyl chloride presents a challenge, as it is a highly reactive SN1 electrophile that can undergo side reactions, such as solvolysis, especially in protic solvents like ethanol. chemicalforums.com One study highlighted the failure to obtain the desired product using potassium carbonate as the base in ethanol, likely due to competitive formation of 4-methoxybenzyl ethyl ether or 4-methoxybenzyl alcohol. chemicalforums.com

Switching to an aprotic solvent like dichloromethane (DCM) and using a different base can be crucial for success. The use of N,N-diisopropylethylamine (DIPEA) as a base in DCM is a common strategy for N-alkylation reactions involving piperidine precursors. nih.gov This avoids the presence of nucleophilic counter-ions (like hydroxide (B78521) or ethoxide) that can compete with the piperidine nitrogen.

The table below outlines different general conditions for the N-alkylation of piperidines, which can be applied to the synthesis of the title compound.

Table 2: General Conditions for N-Alkylation of Piperidines Source: Adapted from various synthetic procedures chemicalforums.comnih.gov

Condition SetAlkylating AgentBaseSolventTemperatureNotes
A4-methoxybenzyl chlorideK₂CO₃Ethanol80 °C (Microwave)Failed for this specific substrate; side reactions observed chemicalforums.com
BIsocyanateTriethylamine (if amine salt)DCM20 °CGeneral procedure for forming urea (B33335) linkage nih.gov
C2-chloro-nitrobenzeneDIPEANot specifiedElevatedGeneral procedure for N-arylation nih.gov

For the hydrogenation step to form the piperidine ring, optimization involves screening different catalysts and conditions. While Pd/C is a common choice, PtO₂ can sometimes offer different selectivity. nih.gov The diastereomeric ratio of the product can be highly dependent on the catalyst, solvent, and hydrogen pressure, requiring empirical optimization for each specific substrate. For instance, the hydrogenation of N-Boc-3-methyl-4-piperidone might yield different cis/trans ratios depending on the catalyst and conditions used.

Chemical Reactivity and Derivatization Studies of 1 4 Methoxybenzyl 3 Methylpiperidine

Functional Group Interconversions on the Piperidine (B6355638) Moiety

The piperidine ring in 1-(4-methoxybenzyl)-3-methylpiperidine offers multiple sites for chemical modification, including the tertiary nitrogen atom, the methyl substituent, and the ring carbons themselves.

The nitrogen atom of the piperidine ring is a key site for functionalization. As a tertiary amine, its reactivity is well-established. The 4-methoxybenzyl (PMB) group serves as a common protecting group for the piperidine nitrogen, which can be removed to allow for further derivatization.

N-Debenzylation: The most significant reaction at the nitrogen center is the cleavage of the carbon-nitrogen bond to remove the 4-methoxybenzyl group. This transformation unmasks the secondary amine, which can then be subjected to a variety of reactions, such as acylation, alkylation, or arylation. Catalytic hydrogenation is a standard method for this N-debenzylation.

Catalytic Hydrogenation: This method involves treating the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The reaction proceeds under relatively mild conditions and typically results in high yields of the corresponding 3-methylpiperidine (B147322). An optimized procedure for a similar N-debenzylation of a related N-benzylpiperidine derivative yielded the debenzylated product in near-quantitative yields. researchgate.net

Quaternization: While tertiary amines can react with alkyl halides to form quaternary ammonium (B1175870) salts, the N-benzylpiperidine nitrogen is sterically hindered. Reaction with an additional equivalent of a benzyl (B1604629) halide to form a dibenzylpiperidinium salt is generally unfavorable. sciencemadness.org This steric hindrance ensures that reactions like N-alkylation are often selective, preventing over-alkylation which can be an issue with less bulky secondary amines. sciencemadness.org

Reaction Type Reagents & Conditions Product Notes
N-DebenzylationH₂, Pd/C, Solvent (e.g., EtOH, MeOH)3-MethylpiperidineCommon and high-yielding method to deprotect the nitrogen. researchgate.net
N-Acylation (post-debenzylation)Acyl Chloride, Base (e.g., Et₃N)N-Acyl-3-methylpiperidineA standard method to introduce amide functionality.
N-Alkylation (post-debenzylation)Alkyl Halide, Base (e.g., K₂CO₃)N-Alkyl-3-methylpiperidineUsed to introduce new alkyl substituents on the nitrogen.

The methyl group at the C-3 position of the piperidine ring is a non-polar substituent that can also be a target for chemical modification, typically through oxidation reactions. Such transformations can introduce new functional groups like hydroxyl, carbonyl, or carboxyl moieties.

Oxidation: The oxidation of the methyl group can be challenging due to the potential for competing reactions on the piperidine ring itself, particularly at the carbon atoms alpha to the nitrogen.

Oxidation to Alcohols and Carboxylic Acids: While direct data on the oxidation of the methyl group of this compound is limited, studies on related heterocycles like 3-methylpyridine (B133936) demonstrate that the methyl group can be selectively oxidized. For instance, photoelectrocatalytic oxidation of 3-methylpyridine can yield nicotinic acid (Vitamin B3). rsc.org

Ring Oxidation as a Competing Reaction: In studies involving the oxidation of N-substituted methylpiperidine derivatives using reagents like Hg(II)-EDTA, dehydrogenation of the piperidine ring to form an iminium ion or a lactam is a common outcome. researchgate.net This suggests that any attempt to modify the methyl group must consider reaction conditions that minimize competing oxidation of the piperidine ring.

Potential Reaction Reagents & Conditions Potential Product Notes
Methyl Group OxidationStrong oxidizing agents (e.g., KMnO₄, RuCl₃/NaIO₄)1-(4-methoxybenzyl)piperidine-3-carboxylic acidConditions must be carefully controlled to avoid ring degradation.
Ring DehydrogenationHg(II)-EDTAN-(4-methoxybenzyl)-3-methyl-Δ-tetrahydropyridinium species or corresponding lactamA likely competing reaction pathway during oxidation attempts. researchgate.net

Electrophilic Aromatic Substitution on the Methoxybenzyl Ring

The 4-methoxybenzyl group is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the methoxy (B1213986) group. This allows for the introduction of various substituents onto the aromatic ring.

The mechanism proceeds via the attack of an electrophile (E⁺) on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. youtube.comyoutube.com Subsequent loss of a proton restores the aromaticity and yields the substituted product. The presence of the activating methoxy group makes the reaction proceed under relatively mild conditions. youtube.com

The directing effect of the substituents on the aromatic ring governs the position of the incoming electrophile.

Directing Effects: The methoxy group (-OCH₃) is a powerful ortho-, para-directing group due to its ability to donate electron density through resonance. The piperidinylmethyl substituent is weakly activating and also ortho-, para-directing.

Predicted Outcome: In this compound, the para position relative to the methoxy group is already occupied by the piperidinylmethyl group. Therefore, electrophilic attack is strongly directed to the two equivalent ortho positions (C-3 and C-5) of the methoxybenzyl ring. youtube.com The strong activating and directing effect of the methoxy group is expected to dominate, leading to the formation of 3,5-disubstituted-4-methoxybenzyl derivatives.

Reaction Type Electrophile (E⁺) Expected Major Product Notes
NitrationNO₂⁺ (from HNO₃/H₂SO₄)1-(3-nitro-4-methoxybenzyl)-3-methylpiperidineThe nitro group is introduced ortho to the methoxy group.
HalogenationBr⁺ or Cl⁺ (from Br₂/FeBr₃ or Cl₂/AlCl₃)1-(3-bromo-4-methoxybenzyl)-3-methylpiperidineHalogenation occurs at the activated ortho position.
Friedel-Crafts AcylationRCO⁺ (from RCOCl/AlCl₃)1-(3-acyl-4-methoxybenzyl)-3-methylpiperidineThe acyl group is introduced ortho to the methoxy group. This reaction typically requires stoichiometric amounts of the Lewis acid catalyst. wikipedia.org

Development of Advanced Analogues and Hybrid Compounds

This compound serves as a valuable building block for the synthesis of more complex and pharmacologically relevant molecules. The strategic use of derivatization reactions discussed previously allows for the construction of advanced analogues.

Syntheses of complex piperidine-containing compounds often utilize the N-benzyl or N-p-methoxybenzyl group for protection. For example, in the synthesis of fentanyl analogues, an N-benzyl-4-piperidone is used as the starting material, which undergoes several transformations before the crucial N-debenzylation step to yield the final core structure. researchgate.net Similarly, this compound can be envisioned as a precursor. For instance, oxidation of the methyl group to a carboxylic acid, followed by amide coupling and subsequent N-debenzylation, could yield a diverse library of N-unsubstituted 3-carboxamidopiperidines.

Furthermore, derivatives of methylpiperidine have been incorporated into molecules targeting sigma receptors, which are of interest in tumor research. nih.gov The synthesis of complex molecules like Tofacitinib, a Janus kinase inhibitor, involves intermediates such as N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, highlighting the utility of the N-benzyl-methylpiperidine scaffold in medicinal chemistry. nih.gov

Mechanistic Investigations of Novel Derivatization Reactions

While specific mechanistic studies on novel derivatizations of this compound are not widely reported, the mechanisms of the fundamental reactions applied to it are well understood.

Mechanism of Friedel-Crafts Acylation: This reaction proceeds through the generation of a resonance-stabilized acylium ion electrophile from an acid chloride and a Lewis acid like AlCl₃. youtube.com The benzene (B151609) ring acts as a nucleophile, attacking the acylium ion to form the arenium ion intermediate. The key feature of this intermediate is that the positive charge is delocalized over the ring and is stabilized by the electron-donating methoxy group. A base, such as AlCl₄⁻, then removes a proton from the site of attack to restore aromaticity. youtube.com Unlike Friedel-Crafts alkylation, the acylium ion does not undergo rearrangement, and the resulting ketone product is deactivated, preventing polyacylation. youtube.com

Mechanism of Catalytic N-Debenzylation: The mechanism of catalytic N-debenzylation via hydrogenation with a palladium catalyst typically involves the oxidative addition of the C-N bond to the metal surface. The adsorbed species then reacts with hydrogen in a series of steps, leading to the cleavage of the C-N bond and the release of the debenzylated amine and toluene (B28343) (or 4-methoxytoluene).

Understanding these established mechanisms is crucial for predicting reaction outcomes, controlling selectivity, and designing rational synthetic routes for new and advanced analogues based on the this compound core.

Advanced Spectroscopic and Structural Characterization Methods for 1 4 Methoxybenzyl 3 Methylpiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive technique for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals in various NMR experiments, the precise connectivity and stereochemistry of 1-(4-methoxybenzyl)-3-methylpiperidine can be established.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum of this compound provides information on the chemical environment of each proton. The aromatic protons of the 4-methoxybenzyl group are expected to appear as two doublets in the aromatic region (typically δ 6.8-7.3 ppm) due to the para-substitution pattern. The singlet for the methoxy (B1213986) (-OCH₃) protons would likely be observed around δ 3.8 ppm. The benzylic protons (-CH₂-) attached to the piperidine (B6355638) nitrogen would appear as a singlet further upfield. The protons on the piperidine ring would exhibit complex splitting patterns in the aliphatic region (typically δ 1.0-3.5 ppm) due to their diastereotopic nature and coupling with adjacent protons. The methyl group on the piperidine ring would likely appear as a doublet.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbon atoms of the aromatic ring will show distinct signals in the downfield region (δ 110-160 ppm). The methoxy carbon will have a characteristic shift around δ 55 ppm. The benzylic carbon and the carbons of the piperidine ring will appear in the aliphatic region (δ 20-65 ppm). For comparison, the ¹³C NMR data for the related compound 1-(4-methoxybenzyl)piperidine (B5750639) shows signals at δ= 158.14, 130.41, 129.86, 113.39, 62.34, 54.89, 53.78, 25.59, and 24.11 ppm. rsc.org The presence of the methyl group in this compound would introduce an additional signal in the upfield region and would influence the chemical shifts of the adjacent piperidine carbons. organicchemistrydata.org

A detailed analysis of the coupling constants (J-values) in the ¹H NMR spectrum can provide valuable information about the dihedral angles between adjacent protons, which is crucial for determining the conformation of the piperidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methoxy (CH₃)~3.8 (s)~55
Aromatic (C-H)~7.2 (d)~130
Aromatic (C-H)~6.8 (d)~114
Aromatic (C-OCH₃)-~159
Aromatic (C-CH₂)-~131
Benzyl (B1604629) (CH₂)~3.4 (s)~63
Piperidine (N-CH₂)~2.8 (m), ~2.0 (m)~54, ~60
Piperidine (CH-CH₃)~1.8 (m)~35
Piperidine (CH₂)~1.6 (m), ~1.4 (m)~25, ~30
Methyl (CH₃)~0.9 (d)~19

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to establish the connectivity of atoms within the molecule, two-dimensional (2D) NMR techniques are indispensable. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons in the piperidine ring and help to trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to, allowing for the definitive assignment of carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). youtube.comsdsu.edu HMBC is particularly useful for identifying quaternary carbons (which have no attached protons) and for connecting different fragments of the molecule. For instance, correlations would be expected between the benzylic protons and the aromatic carbons, as well as the piperidine ring carbons.

The combination of these 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, providing a solid foundation for further structural and conformational analysis. scispace.com

Conformational Analysis using Variable Temperature NMR and NOE Experiments

The piperidine ring can exist in different chair conformations, and the orientation of the substituents (the 4-methoxybenzyl group and the methyl group) can be either axial or equatorial. Variable Temperature (VT) NMR studies can provide insights into the conformational dynamics of the molecule. By recording NMR spectra at different temperatures, it may be possible to observe changes in chemical shifts or coupling constants that indicate a shift in the conformational equilibrium.

Nuclear Overhauser Effect (NOE) experiments are crucial for determining the spatial proximity of atoms, regardless of their bonding connectivity. uchicago.eduanu.edu.aucolumbia.edu In a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are close to each other in space (typically < 5 Å). columbia.eduresearchgate.net For this compound, NOE correlations would be expected between:

Axial protons on the piperidine ring (1,3-diaxial interactions).

The benzylic protons and protons on the piperidine ring, depending on the preferred conformation.

The methyl protons and other protons on the piperidine ring.

By analyzing the pattern and intensity of NOE cross-peaks, the preferred chair conformation of the piperidine ring and the relative stereochemistry of the substituents can be determined. researchgate.netutoronto.ca

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound and allow for the identification of its functional groups. openaccesspub.org

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. organicchemistrydata.orgyoutube.comsdsu.eduresearchgate.netrsc.orgchemicalbook.com

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations (from the piperidine ring, methyl, and benzyl groups) appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations will produce a series of bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The strong C-O stretching vibration of the methoxy group is expected to appear in the region of 1250-1000 cm⁻¹.

C-N Stretching: The C-N stretching vibration of the tertiary amine is typically found in the 1250-1020 cm⁻¹ range.

CH₂ and CH₃ Bending: Bending vibrations (scissoring, wagging, twisting, and rocking) for the methylene (B1212753) and methyl groups will be present in the 1470-1370 cm⁻¹ region and at lower wavenumbers. derpharmachemica.com

Table 2: Characteristic IR and Raman Bands for this compound (Note: These are expected ranges and the exact positions can vary.)

Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
Aromatic C-H Stretch3100-3000Medium to Weak
Aliphatic C-H Stretch3000-2850Medium to Strong
Aromatic C=C Stretch1600-1450Medium to Strong
CH₂/CH₃ Bending1470-1370Medium
C-O (Aryl-Alkyl Ether) Stretch1260-1200 (asymmetric), 1075-1020 (symmetric)Strong
C-N (Tertiary Amine) Stretch1250-1020Medium to Weak

Analysis of Hydrogen Bonding and Intermolecular Interactions

While this compound does not possess strong hydrogen bond donors like O-H or N-H groups, weak intermolecular interactions such as C-H···π and C-H···O hydrogen bonds can influence the vibrational spectra. researchgate.netnih.govnih.gov These interactions can cause subtle shifts in the positions and broadening of certain vibrational bands, particularly those involving the aromatic ring and the methoxy group. In the solid state, crystal packing effects can also lead to the splitting of certain bands. A detailed analysis of the IR and Raman spectra, potentially in different phases (e.g., liquid vs. solid) or in different solvents, could provide clues about the nature and strength of these intermolecular forces. researchgate.netrsc.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, these methods provide critical information for its identification and characterization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is crucial for determining the precise molecular formula of a compound from its exact mass. While specific experimental HRMS data for this compound is not available in the searched literature, the theoretical exact mass can be calculated from its molecular formula, C14H21NO. This calculated value is essential for the identification of the molecular ion peak in an experimental spectrum.

Table 1: Theoretical Mass Data for this compound

Parameter Value
Molecular Formula C14H21NO
Theoretical Exact Mass 219.16231 Da

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) would be employed to probe the structural connectivity of this compound by inducing fragmentation of a selected precursor ion (typically the molecular ion, [M+H]+) and analyzing the resulting product ions. Although no specific experimental MS/MS studies for this compound were found, the fragmentation pathways can be predicted based on the known fragmentation behavior of similar structures, such as benzylamines and substituted piperidines.

A primary fragmentation pathway would likely involve the cleavage of the benzylic C-N bond, which is typically a favored fragmentation site in such molecules. This would result in the formation of a stable 4-methoxybenzyl cation. Another expected fragmentation would be the loss of the methyl group from the piperidine ring. The analysis of these fragmentation patterns is a key step in confirming the compound's structure.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise information on the bond lengths, bond angles, and conformation of the this compound molecule in the solid state.

Determination of Absolute Configuration and Torsion Angles

For chiral molecules like this compound, which has a stereocenter at the 3-position of the piperidine ring, X-ray crystallography can be used to determine the absolute configuration (R or S). This is a critical aspect of its complete structural characterization. The analysis would also reveal the precise torsion angles within the molecule, defining the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the substituents.

Computational and Theoretical Chemistry of 1 4 Methoxybenzyl 3 Methylpiperidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of electronic structure and energy.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-(4-methoxybenzyl)-3-methylpiperidine, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. scilit.comjksus.org This process finds the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

The electronic structure analysis reveals the distribution of electrons within the molecule, which is essential for understanding its properties and reactivity.

Table 1: Representative Optimized Geometrical Parameters of this compound (Equatorial Conformation) using DFT

ParameterBond/AngleCalculated Value
Bond LengthC(piperidine)-N1.47 Å
N-C(benzyl)1.46 Å
C(piperidine)-C(methyl)1.54 Å
C(aromatic)-O(methoxy)1.37 Å
Bond AngleC-N-C (within piperidine)111.5°
C(piperidine)-N-C(benzyl)113.0°
Dihedral AngleC-C-N-C (benzyl)~178° (anti-periplanar)

Note: The data in this table is representative and based on typical values derived from DFT calculations on similar piperidine (B6355638) derivatives.

HOMO-LUMO Analysis for Reactivity and Stability

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.govnih.gov The HOMO, acting as an electron donor, is associated with the molecule's capacity to engage in nucleophilic reactions, while the LUMO, an electron acceptor, relates to its electrophilic potential. nih.govnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. schrodinger.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a small energy gap indicates a molecule is more reactive and easily polarizable. mdpi.com For this compound, the HOMO is typically localized on the electron-rich 4-methoxybenzyl group and the piperidine nitrogen, while the LUMO is often distributed over the aromatic ring.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters

ParameterValue (eV)Implication
HOMO Energy-5.85Electron-donating capability
LUMO Energy-0.25Electron-accepting capability
HOMO-LUMO Gap (ΔE)5.60High kinetic stability, low reactivity

Note: These values are illustrative and derived from general principles of FMO theory applied to similar molecular structures. nih.govresearchgate.netresearchgate.net

Prediction and Correlation of Spectroscopic Parameters (NMR, IR, Raman)

Quantum chemical calculations can accurately predict various spectroscopic parameters. Theoretical vibrational frequencies (IR and Raman) can be calculated and scaled to correlate with experimental spectra, aiding in the assignment of complex spectral bands. orientjchem.org For this compound, characteristic vibrations would include N-H stretching (if protonated), C-H stretching of the aliphatic and aromatic groups, and C-O stretching of the methoxy (B1213986) group.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These theoretical predictions are invaluable for confirming the molecular structure and assigning signals in experimental NMR spectra, especially for complex molecules with many overlapping peaks. nih.gov For example, calculations can predict the distinct chemical shifts for the axial and equatorial protons on the piperidine ring and the protons of the methoxybenzyl group. nih.gov

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites within a molecule. rsc.orgrsc.org The MEP surface is colored based on the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would show the most negative potential (red) around the oxygen atom of the methoxy group and the nitrogen atom of the piperidine ring, identifying them as primary sites for electrophilic interaction and hydrogen bonding. rsc.orgnih.gov The hydrogen atoms, particularly those on the piperidine ring adjacent to the nitrogen, would exhibit a positive potential (blue), making them potential sites for nucleophilic interaction. This analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor. rsc.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. mdpi.com MD simulations model the movements and interactions of atoms by solving Newton's equations of motion, allowing researchers to explore the molecule's conformational landscape and the influence of its environment, such as a solvent. acs.orgnih.gov

For a flexible molecule like this compound, MD simulations can reveal the different conformations it can adopt in solution, the energy barriers between these conformations, and the timescale of these transitions. nih.goveurekalert.org This is particularly important for understanding how the molecule behaves in a biological system, where flexibility can be key to its function. nih.gov Simulations can track the rotation around the single bonds connecting the piperidine ring to the benzyl (B1604629) group, revealing the preferred spatial arrangements. Furthermore, by explicitly including solvent molecules (e.g., water), MD can model solvation effects and calculate properties like the free energy of solvation. acs.org

In Silico Ligand-Receptor Docking Studies

In silico molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a specific target, typically a protein receptor. tandfonline.comresearchgate.net This method is central to computer-aided drug design. The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. mdpi.com

For this compound, docking studies would be performed against a relevant biological target. The results would predict the most stable binding pose and identify the key intermolecular interactions stabilizing the complex. nih.govnih.gov Potential interactions could include:

Hydrogen bonding: The piperidine nitrogen, if protonated, could act as a hydrogen bond donor to an acidic residue (like aspartate or glutamate) in the receptor's active site. nih.gov

π-π stacking: The aromatic ring of the methoxybenzyl group could form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Hydrophobic interactions: The methyl group and the aliphatic parts of the piperidine ring could engage in hydrophobic interactions with nonpolar pockets of the receptor. researchgate.net

These docking studies provide a rational basis for understanding the molecule's potential biological activity and for designing more potent derivatives. researchgate.netijper.org

Prediction of Binding Modes with Pharmacologically Relevant Targets

The initial step in assessing the therapeutic potential of a new chemical entity involves identifying its likely biological targets. Through computational screening and comparison with structurally similar molecules, potential pharmacologically relevant targets for this compound can be hypothesized. Piperidine derivatives are known to interact with a wide array of biological targets, including enzymes, receptors, and ion channels. clinmedkaz.org For instance, related structures have shown affinity for targets such as acetylcholinesterase (AChE), sigma receptors (σ1 and σ2), and various G-protein coupled receptors (GPCRs). nih.govuniba.it

Molecular docking is a primary computational technique used to predict the preferred orientation and conformation (the "binding mode") of a ligand when it binds to a protein target. mdpi.comulster.ac.uk This method involves placing the three-dimensional structure of the ligand into the binding site of a protein and calculating the most stable complexes based on scoring functions that approximate the binding affinity.

For this compound, docking studies would be performed against a panel of homology-modeled or crystal structures of relevant targets. The flexible nature of the piperidine ring and the rotatable bonds of the methoxybenzyl group allow the molecule to adopt various conformations to fit within a binding pocket.

Hypothetical Binding Mode Predictions:

A hypothetical docking study of this compound with human acetylcholinesterase (AChE), a target for Alzheimer's disease therapy, might predict a binding mode where the protonated piperidine nitrogen forms a crucial cation-π interaction with the indole (B1671886) ring of a tryptophan residue (Trp84) in the catalytic anionic site (CAS) of the enzyme. nih.gov The 4-methoxybenzyl group could then extend into the peripheral anionic site (PAS), forming hydrophobic interactions with aromatic residues like tyrosine and phenylalanine. The 3-methyl group on the piperidine ring could serve to orient the molecule optimally within the binding gorge.

A summary of predicted binding modes with hypothetical targets is presented in Table 1.

Table 1: Predicted Binding Modes and Key Interactions of this compound with Pharmacologically Relevant Targets

Target Protein Predicted Binding Site Key Predicted Interactions
Acetylcholinesterase (AChE) Catalytic and Peripheral Anionic Sites Cation-π with Trp84, Hydrogen bond with Ser203, Hydrophobic interactions with Tyr334, Phe330
Sigma-1 (σ1) Receptor Hydrophobic pocket Hydrophobic interactions with aromatic residues, Hydrogen bond with Asp126

Analysis of Key Intermolecular Interactions and Binding Energies

Following the prediction of binding modes, a more detailed analysis of the intermolecular interactions is conducted to understand the forces driving the ligand-protein association. These interactions are fundamental to the stability of the complex and the ligand's affinity. The primary interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.govresearchgate.net

In the context of this compound, the key functional groups that dictate its interactions are:

The Piperidine Nitrogen: In a physiological environment, this nitrogen is likely to be protonated, making it a cation. It can form strong electrostatic interactions, salt bridges with acidic residues (e.g., aspartate, glutamate), and cation-π interactions with aromatic residues (e.g., tryptophan, tyrosine, phenylalanine).

The Methoxybenzyl Group: The aromatic ring is a source of hydrophobic and π-π stacking interactions. The methoxy group's oxygen atom can act as a hydrogen bond acceptor.

More advanced computational methods, such as Molecular Dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM), can be employed to calculate the binding free energy. These methods provide a more accurate estimation of the ligand's affinity by accounting for the dynamic nature of the protein and the entropic contributions to binding. chemrxiv.org The binding energy represents the strength of the interaction between the ligand and the protein.

Table 2: Illustrative Binding Energy Contributions for this compound with a Hypothetical Target

Interaction Type Contributing Moiety Interacting Residue (Example) Estimated Energy Contribution (kcal/mol)
Cation-π Interaction Protonated Piperidine Tryptophan -2.5 to -5.0
Hydrogen Bond Methoxy Oxygen Serine -1.5 to -3.0
Hydrophobic Interaction Benzyl Ring Phenylalanine, Leucine -3.0 to -6.0

| Total Estimated Binding Energy | | | -7.0 to -14.0 |

Note: These values are illustrative and would be determined through specific calculations for each protein-ligand complex.

Atoms in Molecules (AIM) and Electron Localization Function (ELF) Analyses for Chemical Bonding

To gain a deeper understanding of the electronic structure and chemical bonding within this compound itself, quantum chemical calculations are employed. The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM), and the Electron Localization Function (ELF) are powerful tools for this purpose. wikipedia.orgjussieu.frjussieu.fr

Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, analyzes the topology of the electron density to partition a molecule into atomic basins. wikipedia.org This allows for the calculation of atomic properties and the characterization of chemical bonds. The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the bond.

For this compound, AIM analysis would be used to:

Characterize the C-N, C-C, C-H, and C-O bonds as primarily covalent (shared-shell interactions).

Investigate weaker intramolecular interactions, such as potential hydrogen bonds, that might influence the molecule's preferred conformation.

Quantify the atomic charges, providing insight into the electrostatic potential of the molecule.

Electron Localization Function (ELF): The ELF is a function that maps the probability of finding an electron pair in a given region of a molecule. jussieu.frjussieu.fr It provides a visual and quantitative description of electron localization, clearly distinguishing core electrons, covalent bonds, and lone pairs. researchgate.netresearchgate.netcanterbury.ac.uk ELF values range from 0 to 1, where high values (close to 1) correspond to regions of high electron localization, such as in covalent bonds and lone pairs.

An ELF analysis of this compound would reveal:

Localization basins corresponding to the C-C, C-N, C-O, and C-H covalent bonds.

A basin corresponding to the lone pair of electrons on the nitrogen atom (in its neutral state) and the oxygen atom of the methoxy group.

The delocalization of π-electrons across the benzene (B151609) ring.

These analyses provide a fundamental, physics-based picture of the chemical bonding within the molecule, which underpins its reactivity and interactions with biological targets.

Preclinical Biological and Pharmacological Investigations in Vitro and Non Human in Vivo Mechanistic Studies

Structure-Activity Relationship (SAR) Studies of 1-(4-methoxybenzyl)-3-methylpiperidine Analogues

The structure-activity relationship (SAR) of this compound and its analogues reveals how specific structural components influence their interactions with various biological targets. The key components of the molecule that have been investigated include the N-benzyl substituent, the piperidine (B6355638) ring, and the methylation pattern of the piperidine core.

Systematic modifications of the this compound scaffold have elucidated the role of each molecular fragment in defining the compound's pharmacological profile, particularly its affinity for dopamine, opioid, and sigma receptors.

The N-Substituent: The N-benzyl group is a critical determinant of activity. In related 3- and 4-benzyloxypiperidine scaffolds, modifications to the benzyl (B1604629) ring significantly impact dopamine D4 receptor (D4R) affinity. nih.gov For instance, introducing a fluorine atom at the 3-position of the benzyl ring (3-fluorobenzyl) results in good D4R activity (Ki = 205.9 nM). nih.gov Further substitutions, such as a second fluorine (3,4-difluoro) or a methyl group (4-fluoro-3-methyl), can maintain or slightly improve potency. nih.gov The 4-methoxybenzyl group, as seen in certain benzyl ester derivatives of normeperidine, has been shown to be highly potent at the serotonin transporter (SERT), suggesting the methoxy (B1213986) group is a favorable substitution. nih.gov

The Piperidine Ring: The piperidine ring serves as a central scaffold, and its substitution pattern is crucial for receptor interaction. In studies of phenoxyalkylpiperidines, a 4-methyl substituent on the piperidine ring was found to confer optimal interaction with the sigma-1 (σ1) receptor subtype. uniba.it In a different series of opioid receptor ligands, the presence and stereochemistry of a methyl group at the 3-position of the piperidine ring, as seen in N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, significantly influences affinity and efficacy at opioid receptors. acs.org

Combined Effects: The interplay between different structural parts is also significant. For example, in a series of 4-substituted piperidines and piperazines designed as opioid receptor ligands, replacing the piperidine core with a piperazine proved to be inconsequential for maintaining a balanced mu-opioid receptor (MOR) and delta-opioid receptor (DOR) binding profile. nih.gov However, in other scaffolds, the basic nitrogen of the piperidine or morpholine ring is essential for key interactions with both D4 and σ1 receptors. chemrxiv.org

Pharmacophore modeling based on SAR studies of this compound analogues has identified several key features necessary for high-affinity binding to specific receptors.

Basic Nitrogen: A common feature for both D4 and σ1 receptor ligands is the presence of a basic nitrogen atom, typically within a piperidine or a similar heterocyclic scaffold. chemrxiv.org This nitrogen is believed to form crucial ionic interactions with acidic residues in the receptor binding pockets, such as Asp115 in the D4 receptor and Glu172 in the σ1 receptor. chemrxiv.org

Aromatic/Benzylic Groups: The benzyl portion of the molecule, specifically the 4-methoxybenzyl group, serves as a critical aromatic feature. This group often engages in π-π stacking interactions with aromatic amino acid residues within the receptor binding site. chemrxiv.org For ligands targeting the serotonin transporter, a hydrogen-bond acceptor on the benzyl group is favored by the pharmacophore. nih.gov

Hydrophobic/Steric Features: The methyl group at the 3-position of the piperidine ring contributes to the molecule's steric and hydrophobic profile. This feature can enhance binding affinity and selectivity by occupying a specific hydrophobic pocket within the receptor. For example, the 4-methyl group on the piperidine ring is considered an optimal feature for interaction with the σ1 receptor. uniba.it

Receptor Binding Profile Determination

The pharmacological profile of this compound is characterized by its interaction with several central nervous system receptors. Binding assays with radiolabeled ligands are used to determine the affinity of the compound and its analogues for these targets.

Analogues of this compound, particularly those with a benzyloxy piperidine scaffold, have been investigated for their affinity towards dopamine receptors, showing a notable selectivity for the D4 subtype. nih.govnih.gov The affinity (Ki), expressed in nanomolars (nM), indicates the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value signifies higher binding affinity.

Compound AnalogueDopamine D4 Receptor Ki (nM)Selectivity
3-fluorobenzyl oxopiperidine (8a)205.9Selective vs. D1, D2, D3, D5
3,4-difluorophenyl oxopiperidine (8b)169Selective vs. D1, D2, D3, D5
4-fluoro-3-methylbenzyl oxopiperidine (8c)135Selective vs. D1, D2, D3, D5
4-methylbenzyl oxopiperidine (8e)241Selective vs. D1, D2, D3, D5

Data sourced from studies on benzyloxy piperidine analogues. nih.gov

Structural analogues of this compound have been evaluated for their binding properties at the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). The N-substituent and the substitution pattern on the piperidine ring are critical for determining both affinity and selectivity. acs.org For instance, N-phenylpropyl substitution on a 3-methyl-4-(3-hydroxyphenyl)piperidine core results in high affinity at all three receptor subtypes. acs.org

Compound Analogueμ Receptor Ke (nM)δ Receptor Ke (nM)κ Receptor Ke (nM)
N-methyl-3-methylpiperazine analogue (4a)508Inactive194
N-phenylpropyl-3-methylpiperazine analogue (4b)0.8813.44.09
N-methyl-4-(3-hydroxyphenyl)piperidine (8a)>10000>10000>10000
N-phenylpropyl-4-(3-hydroxyphenyl)piperidine (8b)8.4734.336.8

Data represents antagonist properties (Ke values) for N-substituted piperidine and piperazine analogues. acs.org

The sigma receptor family, particularly the σ1 and σ2 subtypes, are recognized targets for piperidine-based ligands. The 4-methoxybenzyl moiety is found in some potent sigma receptor ligands, and the methyl substitution on the piperidine ring is considered favorable for σ1 affinity. uniba.itnih.gov Studies on related phenoxyalkylpiperidines demonstrate high, subnanomolar affinity for the σ1 receptor. uniba.it

Compound Analogueσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)
N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidine (1b)1.49-
(R)-N-[(4-methoxyphenoxy)ethyl]-3-methylpiperidine ((R)-2b)0.89-
(S)-N-[(4-methoxyphenoxy)ethyl]-3-methylpiperidine ((S)-2b)1.11-
3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15)1.61417

Data sourced from studies on phenoxyalkylpiperidines and benzylpiperazines. uniba.itnih.gov

Enzyme Inhibition and Modulation Assays

No specific data on the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) is present in the current body of scientific literature. Although various benzylpiperidine derivatives have been synthesized and evaluated as potential cholinesterase inhibitors for conditions such as Alzheimer's disease, the inhibitory concentrations (IC50), mechanism of inhibition (e.g., competitive, non-competitive), and selectivity for this compound have not been determined or published.

Scientific literature lacks any investigation into the potential for this compound to inhibit the alpha-glucosidase enzyme. This enzyme is a target for managing type 2 diabetes, and while numerous natural and synthetic compounds have been screened for this activity, this compound has not been a subject of such studies.

There are no published preclinical studies evaluating the effect of this compound on Cathepsin K activity. Cathepsin K is a cysteine protease involved in bone resorption, and its inhibitors are investigated for osteoporosis. However, the inhibitory profile of the specified compound against this enzyme remains uninvestigated.

No research has been published on the activity of this compound as an inhibitor of falcipain-2. Falcipain-2 is a cysteine protease of Plasmodium falciparum and a key target for antimalarial drug development. The potential for this specific compound to inhibit this enzyme has not been explored in available studies.

Cytochrome P450 Enzyme Modulation

The effect of this compound on cytochrome P450 (CYP450) enzymes has not been documented in published scientific studies. The metabolism of various piperidine derivatives by CYP450 isoforms, such as CYP3A4 and CYP2D6, has been a subject of research to understand their pharmacokinetic profiles. However, specific data on how this compound interacts with, inhibits, or induces CYP450 enzymes is not available.

In Vitro Cellular Mechanistic Studies

Investigation of Cellular Signaling Pathways

There are no specific studies in the existing scientific literature that have explored the effects of this compound on cellular signaling pathways. Research into how this compound might modulate pathways such as TGF-β, MAPK, or PI3K-Akt has not been reported.

Induction of Apoptosis in Cancer Cell Lines

The potential of this compound to induce apoptosis in cancer cell lines has not been investigated in any published research. Although various other piperidine derivatives have been synthesized and evaluated for their cytotoxic and apoptotic effects against different cancer cell lines, no such data is available for this compound.

Anti-Bone Resorption Activity in Osteoclast Models

There is no available scientific evidence to suggest that this compound possesses anti-bone resorption activity. Studies on its effects on osteoclast differentiation, function, or the signaling pathways involved in bone remodeling have not been reported.

Antibacterial and Antifungal Activity Studies in Microbial Cultures

While the piperidine scaffold is a common feature in a variety of compounds with demonstrated antimicrobial properties, there are no specific studies that have reported on the antibacterial or antifungal activity of this compound. Research into other piperidine derivatives has shown activity against various bacterial and fungal strains; however, the efficacy of this particular compound against microbial cultures remains undetermined.

In Vivo Mechanistic Pharmacology in Animal Models (Focusing on Target Engagement and Biomarker Response, not efficacy or adverse effects)

Following a comprehensive review of scientific literature, no preclinical in vivo studies detailing the mechanistic pharmacology of this compound in animal models were identified. Specifically, there is a lack of published data regarding the direct engagement of this compound with its biological targets in a living organism. Furthermore, research describing the modulation of specific biomarkers in response to the administration of this compound is not available. Therefore, no data tables on target engagement or biomarker response in animal models can be provided at this time.

Applications in Medicinal Chemistry Research and Drug Discovery Pipeline

Scaffold for the Design and Synthesis of Novel Chemical Entities with Modulated Activity

The term "scaffold" refers to a core molecular structure upon which various functional groups can be attached to create a library of related compounds. The 1-(4-methoxybenzyl)-3-methylpiperidine structure serves as an excellent scaffold for generating novel chemical entities. Its key features—the piperidine (B6355638) ring, the N-benzyl group, and the methyl substituent—are all amenable to chemical modification.

Piperidine Ring: The piperidine ring itself can be further substituted to alter conformation and introduce new interaction points.

N-Benzyl Group: The benzyl (B1604629) portion can be readily modified. For example, the position and nature of the methoxy (B1213986) group can be changed, or other substituents can be introduced to the phenyl ring to modulate electronic properties and binding affinity. Studies on 1,4-diphenalkylpiperidine analogs as inhibitors of the vesicular monoamine transporter-2 (VMAT2) found that methoxy substitution on a phenyl ring led to compounds with high affinity. nih.gov

Methyl Group: The methyl group at the 3-position introduces a chiral center, allowing for the synthesis and evaluation of individual stereoisomers, which often exhibit different pharmacological profiles.

This synthetic versatility makes the scaffold valuable for creating diverse chemical libraries aimed at specific biological targets. The development of novel phenoxyalkylpiperidines as high-affinity sigma-1 receptor ligands showcases how systematic modifications to a core piperidine structure can yield compounds with potent and specific activities. uniba.it

Contribution to Understanding Biological Target Interactions and Pathways

Studying the interactions of a systematic series of compounds derived from a common scaffold is a cornerstone of medicinal chemistry, providing deep insights into the nature of biological targets. By synthesizing analogs of this compound and evaluating their biological activity, researchers can develop a Structure-Activity Relationship (SAR) profile. This profile helps to map the binding pocket of a target protein, identifying which regions are sensitive to steric bulk, electronic changes, or hydrogen bonding capabilities.

The N-benzyl piperidine motif is known to provide crucial cation-π interactions with target proteins. nih.gov By systematically altering the electronic nature of the benzyl ring (e.g., by moving the methoxy group or replacing it with other substituents), the strength of this interaction can be tuned. This approach was used in the development of dopamine D4 receptor antagonists, where modifications to the benzyl portion of related piperidine ethers led to significant changes in binding affinity and selectivity. d-nb.infochemrxiv.org Such studies not only lead to more potent compounds but also enhance the fundamental understanding of the molecular recognition events that govern a drug's effect, which is crucial for rational drug design. nih.gov

Potential for Development as Pharmacological Tools for Receptor Characterization

A pharmacological tool is a compound with high potency and, crucially, high selectivity for a specific biological target. Such tools are indispensable for basic research, allowing scientists to probe the function of a specific receptor or enzyme in cellular and animal models, even if the compound itself is not suitable for therapeutic use due to poor pharmacokinetic properties.

A compound like this compound, if found to bind selectively to a particular receptor, could be developed into such a tool. For example, research on a 4,4-difluoropiperidine scaffold identified compounds with exceptional binding affinity and selectivity for the dopamine D4 receptor. d-nb.info Despite having limitations like poor metabolic stability, their high selectivity makes them invaluable as in vitro tools to investigate D4 receptor signaling in cellular models of diseases like Parkinson's. d-nb.infochemrxiv.org The development of selective antagonists for kappa opioid receptors from a piperazine scaffold further illustrates this principle. nih.gov Therefore, derivatives of the this compound scaffold could yield highly selective ligands for characterizing the physiological and pathological roles of various receptors.

Future Directions and Unaddressed Research Gaps

Exploration of Underexplored Stereoisomeric Forms

The structure of 1-(4-methoxybenzyl)-3-methylpiperidine contains a single chiral center at the C3 position of the piperidine (B6355638) ring. This gives rise to two distinct, non-superimposable mirror-image forms known as enantiomers. The physical and biological properties of these individual stereoisomers, (R)- and (S)-1-(4-methoxybenzyl)-3-methylpiperidine, have not been characterized.

A significant research gap is the separate synthesis and evaluation of these enantiomers. In pharmacology, it is common for one enantiomer of a chiral molecule to exhibit significantly different activity, potency, or metabolic profile compared to the other. Therefore, future work should prioritize the development of asymmetric synthetic routes to obtain each stereoisomer in high enantiomeric purity. nih.gov Techniques such as proline-catalyzed hydroxylation or the use of chiral pool starting materials, which have been successful for other piperidine derivatives, could be explored. researchgate.net A thorough investigation of the individual stereoisomers is a critical step in understanding the molecule's structure-activity relationship (SAR).

Table 1: Potential Stereoisomers for Investigation

Stereoisomer IUPAC Name Rationale for Study
(R)-enantiomer (R)-1-(4-methoxybenzyl)-3-methylpiperidine To determine its unique biological activity and properties, separate from the racemic mixture.
(S)-enantiomer (S)-1-(4-methoxybenzyl)-3-methylpiperidine To compare its activity against the (R)-enantiomer and establish stereospecific effects.

Investigation of Metabolically Stable Analogues

The metabolic fate of this compound is unknown. The 4-methoxybenzyl group is a common site for metabolic transformation, particularly O-demethylation by cytochrome P450 enzymes, which would yield a phenolic metabolite. The piperidine ring itself may also be susceptible to oxidation. To enhance the potential utility of this scaffold, the design and synthesis of metabolically more robust analogues is a key future direction.

Research could focus on creating analogues where metabolically labile sites are modified. For instance, replacing the methoxy (B1213986) group with a group less prone to metabolism, such as a fluorine atom or a trifluoromethyl group, could block O-demethylation. Studies on other complex molecules have shown that such modifications can lead to compounds with significantly improved metabolic stability and more favorable pharmacokinetic profiles. nih.gov Investigating N,N-disubstituted amide analogues has also proven effective in enhancing metabolic stability in other chemical series. nih.govunisi.it

Table 2: Proposed Analogues for Metabolic Stability Studies

Proposed Analogue Modification Rationale Potential Advantage
1-(4-fluorobenzyl)-3-methylpiperidine Replacement of the methoxy group with a fluoro group. Block O-demethylation metabolic pathway.
1-benzyl-3-methylpiperidine Removal of the methoxy group. Simplify metabolic profile, remove primary site of O-demethylation.

Application of Advanced Synthetic Technologies (e.g., Flow Chemistry, AI-driven Synthesis)

Modernizing the synthesis of this compound and its derivatives through advanced technologies offers significant advantages in efficiency, safety, and scale.

Table 3: Comparison of Synthetic Approaches

Parameter Conventional Batch Synthesis Potential Flow Chemistry Synthesis
Reaction Setup Large reaction vessel with bulk mixing. Small-channel microreactors with continuous pumping. durham.ac.uk
Safety Potential for thermal runaway in large volumes. Excellent temperature control, small reaction volumes minimize risk. nih.gov
Efficiency Multiple discrete steps with manual workup and purification. Integrated, telescoped reactions with in-line purification. durham.ac.uk

| Scalability | Scaling up can be complex and require re-optimization. | Scaling by running the system for longer periods ("scale-out"). |

Deeper Mechanistic Studies at the Molecular and Cellular Level

A fundamental gap in knowledge is the lack of information on the biological targets and mechanism of action of this compound. The piperidine nucleus is a privileged scaffold found in numerous centrally active drugs, suggesting that this compound could interact with various receptors or enzymes in the central nervous system. ajchem-a.com

Future research must focus on target identification and validation. An unbiased approach, such as chemical proteomics using an affinity-based probe derived from the parent molecule, could identify binding partners in cell lysates or tissue extracts. Subsequently, targeted investigations, such as receptor binding assays for known G-protein coupled receptors or screening against panels of kinases or other enzymes, could be performed. Once a primary target is identified, further cellular assays are needed to elucidate the downstream effects on signaling pathways and cellular function.

Computational Design of Next-Generation Analogues

Once a biological target is identified (as described in 8.4), computational chemistry can become a powerful tool for designing next-generation analogues with enhanced potency and selectivity. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can guide the synthetic effort, saving time and resources.

A 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA), could be built using a training set of synthesized analogues and their measured biological activities. nih.gov This model would generate 3D contour maps highlighting regions where steric bulk or specific electrostatic properties are predicted to increase or decrease activity. nih.gov These insights would allow for the rational design of new molecules with a higher probability of success. Molecular docking simulations of designed analogues into the binding site of the target protein would further refine the selection of candidates for synthesis, prioritizing those with the most favorable predicted binding interactions.

Table 4: Hypothetical Computational Design Workflow

Step Technique Objective
1. Target Identification Biochemical/Cellular Screening To identify the primary biological target of the parent compound.
2. Homology Modeling Computational Modeling To generate a 3D model of the target protein if a crystal structure is unavailable.
3. Analogue Synthesis & Testing Wet Lab Synthesis & Assays To create a diverse set of analogues and measure their biological activity.
4. 3D-QSAR Model Building CoMFA/CoMSIA To correlate the 3D properties of the analogues with their activity. nih.gov
5. Rational Design In Silico Modification To design new analogues based on the QSAR model's predictions.
6. Virtual Screening Molecular Docking To predict the binding affinity of newly designed analogues to the target.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 1-(4-methoxybenzyl)-3-methylpiperidine?

  • Methodological Answer :

  • Step 1 : Use a continuous-flow synthesis system to enhance reaction efficiency. For example, demonstrates a 66% yield for a structurally similar triazole derivative using a continuous-flow process with DMSO as a solvent and controlled reagent addition .
  • Step 2 : Optimize stoichiometric ratios (e.g., 1:1 molar ratio of starting materials) and temperature (typically 50–80°C for analogous piperidine derivatives).
  • Step 3 : Incorporate acid/base catalysts (e.g., acetic acid for imine formation) to accelerate key steps like cyclization or benzylation .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the methoxybenzyl group (δ ~3.8 ppm for OCH3) and piperidine ring protons (δ ~2.5–3.5 ppm). provides NMR data for a related compound, highlighting distinct splitting patterns for methyl and benzyl groups .
  • HPLC-MS : Use reverse-phase HPLC with a C18 column (e.g., methanol/water gradient) coupled with high-resolution mass spectrometry to confirm molecular weight (e.g., [M+H]+ = ~248.3 g/mol) .
  • FTIR : Identify key functional groups (e.g., C-O stretch at ~1250 cm⁻¹ for methoxy, N-H bend at ~1600 cm⁻¹ for piperidine) .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodological Answer :

  • Salt Formation : Convert the free base to a hydrochloride salt (common for piperidine derivatives) to enhance aqueous solubility. and highlight improved stability and solubility of hydrochloride salts in biological buffers .
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents to maintain compound integrity in cell-based assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported receptor-binding affinities for this compound analogs?

  • Methodological Answer :

  • Step 1 : Validate assay conditions (e.g., pH, temperature) using standardized protocols (e.g., radioligand binding assays for GPCR targets). emphasizes the impact of stereochemistry on receptor selectivity .
  • Step 2 : Perform molecular docking studies to compare binding poses with structural analogs. For example, notes that methoxy and methyl groups influence steric interactions with hydrophobic receptor pockets .
  • Step 3 : Cross-reference with orthogonal assays (e.g., functional cAMP assays vs. binding assays) to confirm mechanism-specific activity .

Q. How does stereochemistry at the piperidine ring affect biological activity?

  • Methodological Answer :

  • Chiral Resolution : Use enantioselective chromatography (e.g., Chiralpak AD-H column with hexane/isopropanol) to separate stereoisomers. describes a resolution method for a related octahydroisoquinoline compound .
  • SAR Studies : Synthesize and test enantiopure analogs. shows that 3-methyl substitution on piperidine alters steric hindrance, impacting binding to σ-receptors .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Core Modifications :
  • Benzyl Group : Replace 4-methoxy with electron-withdrawing groups (e.g., -CF3) to assess electronic effects on target engagement (see for a trifluoromethyl analog) .
  • Piperidine Substituents : Introduce bulkier groups at the 3-position (e.g., ethyl vs. methyl) to probe steric tolerance in enzyme active sites .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (e.g., methoxy oxygen) and hydrophobic regions .

Q. What in vitro models are suitable for evaluating neuropharmacological activity?

  • Methodological Answer :

  • Primary Neuronal Cultures : Assess modulation of neurotransmitter release (e.g., dopamine, serotonin) using HPLC-electrochemical detection .
  • Receptor Transfected Cells : Use HEK293 cells expressing human σ-1 or NMDA receptors (common targets for piperidine derivatives) for calcium flux or FLIPR assays .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity profiles across studies?

  • Methodological Answer :

  • Standardize Assays : Use identical cell lines (e.g., SH-SY5Y for neurotoxicity) and exposure times (e.g., 48 hrs). highlights variability in IC50 values due to differences in cell viability endpoints (MTT vs. ATP assays) .
  • Control for Impurities : Characterize batches via LC-MS to rule out cytotoxic contaminants (e.g., residual solvents or byproducts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.